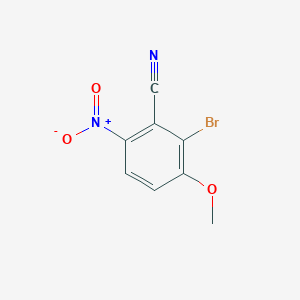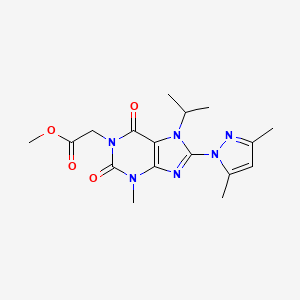
2-Bromo-3-methoxy-6-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O3. It is characterized by the presence of bromine, methoxy, nitro, and nitrile functional groups attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-6-nitrobenzonitrile typically involves the bromination of 3-methoxy-6-nitrobenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methoxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromine atom.
Reduction: 2-Bromo-3-methoxy-6-aminobenzonitrile.
Oxidation: 2-Bromo-3-formyl-6-nitrobenzonitrile
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxy-6-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methoxy-6-nitrobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of multiple functional groups allows it to participate in various binding interactions, influencing its overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methoxybenzonitrile
- 2-Bromo-3-nitrobenzonitrile
- 3-Methoxy-6-nitrobenzonitrile
Uniqueness
2-Bromo-3-methoxy-6-nitrobenzonitrile is unique due to the combination of bromine, methoxy, nitro, and nitrile groups on a single benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxy-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-14-7-3-2-6(11(12)13)5(4-10)8(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVKTXUIZKUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE](/img/structure/B2972569.png)
![4-benzyl-N-{[1,1'-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)

![N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2972576.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2972578.png)

![2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine](/img/structure/B2972580.png)
![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)


![N-(4-chlorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2972587.png)


